molecular formula C18H23ClN6O2 B2642747 1-(2-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea CAS No. 1797622-81-1

1-(2-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea

Cat. No. B2642747
CAS RN: 1797622-81-1
M. Wt: 390.87
InChI Key: BWJZCWZYVSRTCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate with an amine. For example, 2-chloro-4-methylphenyl isocyanate could react with 4-(dimethylamino)-2-morpholinopyrimidin-5-amine to form the desired compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group and the aromatic phenyl ring could affect its solubility, melting point, and other properties .

Scientific Research Applications

Supramolecular Chemistry and Dimerization

Ureidopyrimidinones, similar in structure to the chemical , demonstrate strong dimerization properties via quadruple hydrogen bonding in both solid states and solutions. This property, particularly in the context of donor-donor-acceptor-acceptor arrays of hydrogen bonding sites, makes these compounds significant in the field of supramolecular chemistry. The high dimerization constant and simple preparation process position ureidopyrimidinones as useful building blocks for supramolecular assemblies (Beijer et al., 1998).

Spectroscopic Studies and Organometallic Chemistry

Cyclic urea adducts of triphenyl-tin and -lead halides, including those with dimethylpropylene urea (similar to the compound of interest), are characterized and studied using spectroscopic methods. These studies enhance understanding of their structural and bonding properties, pivotal in the context of organometallic chemistry and material sciences (Aitken & Onyszchuk, 1985).

Medicinal Chemistry

  • Dihydropyrimidinone derivatives, related structurally to the chemical , are synthesized and characterized, with some studies focusing on their potential biological activities, including antitumor and anticancer properties. These insights are valuable in drug discovery and development, particularly in the synthesis of novel therapeutic agents (Venkateshwarlu et al., 2014).
  • Certain urea derivatives demonstrate significant activity as preemergence herbicides, inhibiting carotenoid biosynthesis at specific steps. This highlights the role of structural modification in enhancing biological activity, potentially guiding the development of more effective agrochemicals (Babczinski et al., 1995).

Molecular Structure and Inhibition Efficiency

The relationship between molecular structure and inhibition efficiency in the context of corrosion protection is studied, with urea-derived Mannich bases used as corrosion inhibitors. Understanding this relationship is crucial in material science and engineering, particularly in the development of protective coatings for metals (Jeeva et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many urea derivatives are relatively safe, but some can be toxic or hazardous. It’s always important to handle chemicals with appropriate safety precautions .

properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN6O2/c1-12-4-5-14(13(19)10-12)21-18(26)22-15-11-20-17(23-16(15)24(2)3)25-6-8-27-9-7-25/h4-5,10-11H,6-9H2,1-3H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJZCWZYVSRTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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